2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of both ethyl and fluorophenyl groups attached to a purine core, which is a bicyclic aromatic heterocycle. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the ethyl and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the purine core, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield different purine derivatives with varying degrees of oxidation, while substitution reactions can introduce new functional groups, leading to a diverse range of compounds.
Scientific Research Applications
2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 2-(4-ethylphenyl)-9-(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxylate
Uniqueness
The uniqueness of 2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 31686-94-9) is a synthetic derivative of purine, a class of compounds known for their diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that derivatives of purine compounds can inhibit viral replication. The compound's structure allows it to interact with viral enzymes, potentially disrupting their function.
- Antitumor Properties : Compounds with similar purine structures have shown promise in inhibiting tumor growth in various cancer cell lines. The presence of the fluorophenyl group may enhance its interaction with cellular targets involved in cancer proliferation.
- Antimicrobial Effects : Some studies have indicated that purine derivatives possess antibacterial and antifungal properties, although specific data on this compound is limited.
The biological activity of this compound is believed to stem from its ability to mimic natural substrates for enzymes involved in nucleic acid synthesis and metabolism. This mimicry can lead to:
- Inhibition of Nucleotide Synthesis : By competing with natural substrates, the compound may inhibit key enzymes such as ribonucleotide reductase.
- Interference with Viral Replication : The compound may act as a nucleotide analog, leading to premature termination of viral RNA synthesis.
Table 1: Biological Activities and Their Mechanisms
Activity Type | Mechanism | Reference |
---|---|---|
Antiviral | Inhibition of viral polymerases | |
Antitumor | Induction of apoptosis in cancer cells | |
Antimicrobial | Disruption of bacterial cell wall synthesis |
Case Study: Antiviral Efficacy
In a study evaluating various purine derivatives for antiviral activity against HIV, the compound demonstrated an EC50 value indicating significant inhibition at low concentrations (approximately 0.20 μM), suggesting its potential as a lead compound for further development .
Case Study: Antitumor Activity
A recent investigation into the antitumor effects of purine derivatives found that compounds similar to this one exhibited a reduction in cell viability in human cancer cell lines by inducing apoptosis through caspase activation pathways .
Properties
IUPAC Name |
2-(4-ethylphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-2-11-3-5-12(6-4-11)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)14-9-7-13(21)8-10-14/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPDFUJELHPXKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.